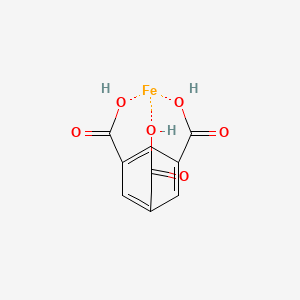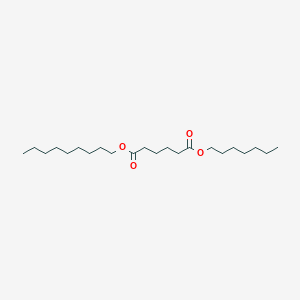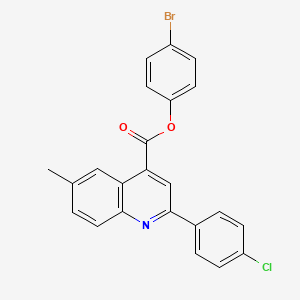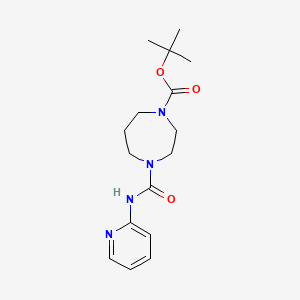![molecular formula C39H32CuIOP2 B12054061 Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) is a copper-based compound with the empirical formula C39H32CuIOP2 and a molecular weight of 769.07 g/mol . This compound is known for its application as a catalyst in various cross-coupling reactions, making it a valuable tool in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) typically involves the reaction of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene with a copper(I) iodide source . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) species. The reaction mixture is often stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) is primarily involved in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: Common reagents used in these reactions include organohalides, organoboranes, organostannanes, and organozinc compounds. The reactions typically require a base, such as potassium carbonate or sodium hydroxide, and are often carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Major Products: The major products formed from these reactions are typically biaryl compounds, alkenes, or other carbon-carbon bonded structures, depending on the specific coupling partners used .
Applications De Recherche Scientifique
Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) has a wide range of applications in scientific research, including:
- Chemistry : Used as a catalyst in organic synthesis to form carbon-carbon and carbon-heteroatom bonds .
- Biology : Potential applications in the synthesis of biologically active molecules and pharmaceuticals .
- Medicine : Used in the development of new drugs and therapeutic agents .
- Industry : Employed in the production of fine chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism by which Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) exerts its catalytic effects involves the coordination of the copper center with the phosphine ligands. This coordination facilitates the activation of the coupling partners, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . The copper center acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 1,1′-Bis(phenylphosphinidene)ferrocene
- 1,5-Bis(diphenylphosphino)pentane
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Uniqueness: Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I) is unique due to its specific ligand structure, which provides enhanced stability and reactivity in cross-coupling reactions compared to other copper-based catalysts . The presence of the xanthene backbone and the diphenylphosphino groups contribute to its high catalytic efficiency and selectivity .
Propriétés
Formule moléculaire |
C39H32CuIOP2 |
|---|---|
Poids moléculaire |
769.1 g/mol |
Nom IUPAC |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;iodocopper |
InChI |
InChI=1S/C39H32OP2.Cu.HI/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;;/h3-28H,1-2H3;;1H/q;+1;/p-1 |
Clé InChI |
BEXLDSSXWBMGGT-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.[Cu]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
![4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12054012.png)



![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)




![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
